molecular formula C20H15BrN4O B2541112 1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326818-27-2

1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2541112
CAS No.: 1326818-27-2
M. Wt: 407.271
InChI Key: HIUMXARDJZFGLO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a 4-bromophenyl group at position 1 and a 4-ethenylbenzyl substituent at position 3. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes such as kinases, phosphodiesterases (PDEs), and receptors like VEGFR-2 . The 4-ethenylbenzyl group introduces steric bulk and π-π stacking capabilities, which may influence pharmacokinetic properties.

Synthesis of this compound typically involves cyclocondensation of substituted pyrazole precursors with formamide or alkylation reactions under basic conditions, as seen in related pyrazolo-pyrimidinones .

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-ethenylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-2-14-3-5-15(6-4-14)12-24-13-22-19-18(20(24)26)11-23-25(19)17-9-7-16(21)8-10-17/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUMXARDJZFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on available literature, including experimental data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C19H17BrN2O, with a molecular weight of approximately 365.26 g/mol. The structure features a pyrazolopyrimidine core substituted with bromophenyl and ethenylbenzyl groups, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
  • In vitro Studies : In laboratory settings, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example, a study reported that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)20Inhibition of kinase activity
A549 (Lung)25Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

  • Cytokine Inhibition : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for managing inflammatory diseases.
  • Animal Studies : In vivo studies using animal models have demonstrated that compounds similar to 1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can significantly reduce inflammation markers in conditions like arthritis .

Case Studies

Several case studies have explored the therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives:

  • Breast Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen that included this compound .
  • Chronic Inflammatory Diseases : Another study investigated the use of a similar compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain after administration over a six-month period .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions 1 and 5) Molecular Formula Molecular Weight Key Biological Activity Reference ID
Target Compound 1-(4-Bromophenyl), 5-(4-ethenylbenzyl) C22H16BrN4O 455.30* Not explicitly reported N/A
5-(4-Bromobenzyl)-1-(2-methylphenyl) analog 1-(2-Methylphenyl), 5-(4-bromobenzyl) C19H15BrN4O 395.26 Anticonvulsant (predicted)
1-(4-Bromophenyl)-6-(trifluoromethyl) analog 1-(4-Bromophenyl), 6-(trifluoromethyl) C13H7BrF3N4O 381.13 VEGFR-2 inhibition
11e (anti-inflammatory derivative) 1-Phenyl, 5-(thiazolylideneamino) C27H18BrClN6OS 589.89 Anti-inflammatory
PF-04447943 (PDE9 inhibitor) 1-(Tetrahydro-2H-pyran-4-yl) C20H24N6O2 380.44 Cognitive enhancement

*Calculated using standard atomic weights.

  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 8b (C13H7BrF3N4O) enhances metabolic stability compared to the target compound’s ethenyl group, as evidenced by its role in VEGFR-2 inhibition .

Spectroscopic and Conformational Comparisons

Table 2: NMR Data for Selected Compounds

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference ID
Target Compound Not reported Not reported N/A
1-(4-Bromophenyl)-6-(trifluoromethyl) analog 13.21 (s, NH), 8.52 (s, 3-H), 7.99–7.83 158.85 (C4), 150.95 (C6), 117.07 (CF3)
5-Amino-1-phenyl analog Data not extracted 158.85 (C=O), 150.95 (C6)
  • Dihedral angles in related compounds range from 5.7° to 28.96°, indicating conformational flexibility that may influence protein-ligand interactions .

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